Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21FN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21FN2O2 . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 304.36 . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate has been investigated in the realm of chemical synthesis, particularly focusing on the exploration of structure-activity relationships and the synthesis of complex molecular frameworks. For instance, studies have delved into the synthesis and evaluation of various substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, showcasing the molecule's role in contributing to the understanding of antihypertensive activities in specific medical contexts (Clark et al., 1983).
Pharmacological Investigations
In pharmacological research, this compound and its derivatives have been instrumental in the discovery and development of novel pharmacological agents. For example, derivatives of haloperidol, which include a piperidine scaffold similar to this compound, have been synthesized and evaluated for their vasodilator activity, illustrating the molecule's utility in cardiovascular disease research (Chen et al., 2011).
Neuropharmacology and Imaging
This compound has also found applications in neuropharmacology and brain imaging studies. Research involving the development of radioligands for positron emission tomography (PET) imaging of neural receptors, such as the synthesis and evaluation of novel ligands for imaging colony-stimulating factor 1 receptor in neuroinflammation contexts, highlights the molecule's relevance in neuroscience and diagnostic imaging (Lee et al., 2022).
Toxicology and Metabolism
In toxicology, the structural analogs of this compound have been examined for their pulmonary toxicity and metabolism in animal models, providing insights into the toxicological profiles and metabolic pathways of such compounds (Mizutani et al., 1982).
Safety and Hazards
Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is considered hazardous. The safety signal word is “Warning” and the hazard statement is H302, indicating harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSYCTCVAHRDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635149 | |
Record name | tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619292-30-7 | |
Record name | 1,1-Dimethylethyl 4-cyano-4-(3-fluorophenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619292-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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